(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine (1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17487784
InChI: InChI=1S/C10H16N2/c1-7-4-3-5-9(8(7)2)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3/t10-/m0/s1
SMILES:
Molecular Formula: C10H16N2
Molecular Weight: 164.25 g/mol

(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC17487784

Molecular Formula: C10H16N2

Molecular Weight: 164.25 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine -

Specification

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
IUPAC Name (1R)-1-(2,3-dimethylphenyl)ethane-1,2-diamine
Standard InChI InChI=1S/C10H16N2/c1-7-4-3-5-9(8(7)2)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3/t10-/m0/s1
Standard InChI Key RRHHGSNSNIHWDX-JTQLQIEISA-N
Isomeric SMILES CC1=C(C(=CC=C1)[C@H](CN)N)C
Canonical SMILES CC1=C(C(=CC=C1)C(CN)N)C

Introduction

(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine is an organic compound with a unique structure and properties, making it of interest in medicinal chemistry and materials science. It features a central ethane backbone with two amine groups (-NH2) attached to it and a dimethylphenyl group, which adds steric hindrance and electronic effects influencing its reactivity.

Synthesis Methods

The synthesis of (1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the reductive amination of ketones or aldehydes with appropriate amines. This process requires careful control of reaction conditions such as temperature, solvent choice, and catalysts to achieve optimal yields.

Chemical Reactions and Applications

(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine can participate in various chemical reactions typical for amines, including nucleophilic substitutions and complexation reactions. These reactions are facilitated by specific conditions and can lead to the formation of derivatives with potential applications in drug development and materials synthesis.

Applications Overview

FieldApplications
Medicinal ChemistryDrug development, synthesis of biologically active molecules
Materials ScienceBuilding block in organic synthesis, polymer chemistry

Research Findings and Biological Activity

While specific biological activity data for (1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine is limited, its chiral nature and amine functionalities suggest potential interactions with biological targets such as enzymes and receptors. This could be relevant in drug development, where selective binding to biological targets could enhance therapeutic efficacy.

Comparison with Similar Compounds

Similar compounds like (1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride and (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine dihydrochloride have different methyl substitution patterns on the phenyl ring, which can affect their reactivity and biological activity. The presence of hydrochloride groups in some of these compounds enhances their solubility and stability.

Comparison Table

CompoundMethyl SubstitutionUnique Features
(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine2,3-DimethylphenylNo hydrochloride groups
(1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride2,4-DimethylphenylPresence of hydrochloride groups enhances solubility
(1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine dihydrochloride2,5-DimethylphenylDifferent methyl substitution pattern

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator